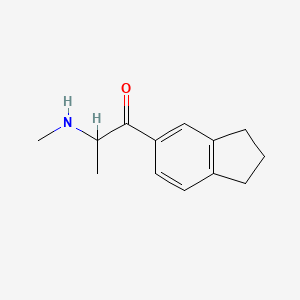

BK-Imp

Description

BenchChem offers high-quality BK-Imp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BK-Imp including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

100608-69-3 |

|---|---|

Molecular Formula |

C13H17NO |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-yl)-2-(methylamino)propan-1-one |

InChI |

InChI=1S/C13H17NO/c1-9(14-2)13(15)12-7-6-10-4-3-5-11(10)8-12/h6-9,14H,3-5H2,1-2H3 |

InChI Key |

FHGNUKAARRYOMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC2=C(CCC2)C=C1)NC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of 3,4-Methylenedioxy-N-isopropylcathinone (BK-Imp)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 3,4-Methylenedioxy-N-isopropylcathinone (commonly known as BK-Imp or iPRONE), a synthetic cathinone (B1664624) of interest in forensic and pharmacological research. This document details plausible experimental protocols, summarizes key quantitative data, and visualizes the underlying chemical and biological processes.

Chemical and Physical Properties

BK-Imp is a substituted cathinone with the formal name 1-(1,3-benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-propanone. It is often handled as a hydrochloride salt to improve its stability.[1]

| Property | Value |

| Chemical Formula | C₁₃H₁₇NO₃ |

| Molar Mass | 235.28 g/mol |

| Appearance | Neat solid[1] |

| Hydrochloride Salt Formula | C₁₃H₁₇NO₃ • HCl |

| Hydrochloride Salt Molar Mass | 271.7 g/mol [1] |

Synthesis of BK-Imp

The synthesis of BK-Imp can be approached through a multi-step process starting from a readily available precursor, 3,4-methylenedioxypropiophenone. The general synthetic pathway involves the α-bromination of the propiophenone, followed by the nucleophilic substitution of the bromine with isopropylamine (B41738).

Synthesis Workflow

Experimental Protocols

Step 1: Synthesis of 2-Bromo-3,4-methylenedioxypropiophenone

This procedure is adapted from a general method for the α-bromination of propiophenones.[2][3]

-

Materials:

-

3,4-Methylenedioxypropiophenone (10.0 mmol, 1.78 g)

-

Bromine (10.0 mmol, 0.51 mL, 1.60 g)

-

Diethyl ether (Et₂O) or Chloroform (CHCl₃) (25 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Dissolve 3,4-methylenedioxypropiophenone in diethyl ether in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add bromine to the stirred solution. The color of the solution will change from red to light-yellow, indicating the consumption of bromine.[2][3]

-

Quench the reaction with water and dilute with additional diethyl ether.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-bromoketone.

-

-

Purification: The crude product can be purified by flash chromatography on silica (B1680970) gel.[2][3]

Step 2: Synthesis of 3,4-Methylenedioxy-N-isopropylcathinone (BK-Imp)

This is a general procedure for the amination of α-bromoketones.

-

Materials:

-

2-Bromo-3,4-methylenedioxypropiophenone (from Step 1)

-

Isopropylamine (a molar excess, e.g., 2-3 equivalents)

-

Anhydrous aprotic solvent (e.g., acetonitrile (B52724), tetrahydrofuran)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HBr byproduct.

-

-

Procedure:

-

Dissolve the 2-bromo-3,4-methylenedioxypropiophenone in the chosen anhydrous solvent.

-

Add the non-nucleophilic base to the solution.

-

Slowly add isopropylamine to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitoring by TLC or LC-MS is recommended).

-

Remove the solvent under reduced pressure.

-

The crude product is an oily or solid residue which can be further purified.

-

Purification of BK-Imp

Purification is crucial to obtain BK-Imp of high purity, suitable for analytical and research purposes. A combination of chromatographic and crystallization techniques is typically employed.

Purification Workflow

Experimental Protocols

Chromatographic Purification

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the purification of cathinones.[4] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) can be effective.

-

Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to HPLC and has been successfully used for the separation of cathinone derivatives.[5]

Recrystallization of BK-Imp Hydrochloride

This is a general procedure for the recrystallization of amine hydrochloride salts.

-

Materials:

-

Purified BK-Imp (free base)

-

A suitable solvent system (e.g., isopropanol/diethyl ether, ethanol/diethyl ether)

-

Hydrochloric acid solution (e.g., in isopropanol or diethyl ether)

-

-

Procedure:

-

Dissolve the purified BK-Imp free base in a minimal amount of a suitable solvent like isopropanol or ethanol.

-

Slowly add a solution of hydrochloric acid while stirring. The hydrochloride salt will precipitate.

-

To improve crystal formation and yield, the mixture can be heated to dissolve the precipitate and then cooled slowly.

-

An anti-solvent like diethyl ether can be added to further induce precipitation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent (e.g., diethyl ether).

-

Dry the crystals under vacuum to obtain pure BK-Imp hydrochloride.

-

Biological Activity and Signaling Pathway

Substituted cathinones, including BK-Imp, exert their psychoactive effects by interacting with monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT).[6][7][8] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating their signaling.

BK-Imp and related cathinones can act as either reuptake inhibitors (blockers) or releasing agents (substrates).[6][9]

-

Reuptake Inhibitors: These compounds bind to the transporter protein, blocking the reuptake of the neurotransmitter and leading to its accumulation in the synapse.

-

Releasing Agents: These compounds are transported into the presynaptic neuron by the transporter. Once inside, they disrupt the vesicular storage of neurotransmitters, leading to a non-vesicular release of the neurotransmitter into the synapse.

The specific activity of BK-Imp at each transporter (DAT, NET, SERT) determines its unique pharmacological profile. While specific data for BK-Imp is limited, data for structurally related cathinones provide insight into its likely mechanism of action.

Signaling Pathway Diagram

Quantitative Data on Transporter Interactions

The following tables summarize the in vitro activity of various substituted cathinones at human monoamine transporters. This data helps to contextualize the potential activity of BK-Imp. Ki values represent the binding affinity, while IC₅₀ and EC₅₀ values represent the concentration required to inhibit uptake by 50% or elicit 50% of the maximal release, respectively.

Table 1: Binding Affinities (Ki, µM) of Substituted Cathinones at Monoamine Transporters [10]

| Compound | hDAT | hNET | hSERT |

| α-PPP | 1.29 | 0.046 | 161.4 |

| α-PBP | 0.145 | 0.041 | 10.9 |

| α-PVP | 0.022 | 0.026 | 3.9 |

| MDPBP | 0.024 | 0.052 | 10.9 |

| Pentylone | 0.051 | 0.129 | 0.035 |

| Pentedrone | 0.038 | 0.108 | 0.081 |

| 4-MEC | 0.133 | 0.093 | 0.041 |

| Ethylone | 0.165 | 0.203 | 0.092 |

Table 2: Functional Activity (IC₅₀/EC₅₀, nM) of Cathinones at Monoamine Transporters

| Compound | DAT Release (EC₅₀) | SERT Release (EC₅₀) | DAT Uptake Inhibition (IC₅₀) | SERT Uptake Inhibition (IC₅₀) | NET Uptake Inhibition (IC₅₀) | Reference |

| Methcathinone (B1676376) | 49.9 | 4270 | - | - | - | [6] |

| 2-FMC | 48.7 | >10000 | - | - | - | [6] |

| 4-MMC (Mephedrone) | - | - | 133 | 93 | 41 | [10] |

| Methylone | - | - | 165 | 203 | 92 | [10] |

| MDPV | - | - | 2.22 | 3900 | 2.6 | [7] |

| 4-Fluoroamphetamine | 200 | 730 | 770 | 6800 | 420 | [5] |

Conclusion

This technical guide outlines a plausible and detailed approach to the synthesis and purification of BK-Imp, based on established chemical principles for related cathinone compounds. The provided protocols and workflows offer a solid foundation for researchers. The biological activity of BK-Imp is likely mediated through its interaction with monoamine transporters, and the provided quantitative data for analogous compounds serves as a valuable reference for predicting its pharmacological profile. Further experimental investigation is required to determine the precise synthesis yields, purity, and specific biological activities of BK-Imp.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 2-Bromo-3',4'-(methylenedioxy)propiophenone synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Bromo-3',4'-(methylenedioxy)propiophenone | 52190-28-0 [chemicalbook.com]

- 4. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 6. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of BK Channel Modulators: A Focus on Iberiotoxin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "BK-Imp" did not yield a specific, identifiable substance in scientific literature. This guide focuses on Iberiotoxin (IbTX), a well-characterized peptide inhibitor of the large-conductance calcium-activated potassium (BK) channel, as a representative example of a BK channel modulator. The information provided is intended to serve as a comprehensive technical resource for professionals in drug development and research.

Core Physical and Chemical Properties

Iberiotoxin is a peptide toxin originally isolated from the venom of the Eastern Indian red scorpion, Hottentotta tamulus (formerly Buthus tamulus).[1][2] It is a highly selective and potent blocker of BK channels.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of Iberiotoxin.

| Property | Value | Reference |

| Molecular Formula | C₁₇₉H₂₇₄N₅₀O₅₅S₇ | [1][3] |

| Molecular Weight | 4230.85 Da | [2][4] |

| Amino Acid Residues | 37 | [1][5] |

| Sequence | pGlu-Phe-Thr-Asp-Val-Asp-Cys-Ser-Val-Ser-Lys-Glu-Cys-Trp-Ser-Val-Cys-Lys-Asp-Leu-Phe-Gly-Val-Asp-Arg-Gly-Lys-Cys-Met-Gly-Lys-Lys-Cys-Arg-Cys-Tyr-Gln | |

| Disulfide Bridges | Cys7-Cys28, Cys13-Cys33, Cys17-Cys35 | [6] |

| Appearance | White lyophilized solid | [6] |

| Solubility | Soluble in water and saline buffers. Insoluble in DMSO. | [6][4] |

| Purity | > 95% (via HPLC) | [6] |

| Binding Affinity (Kd) | ~1 nM | [1][4] |

Mechanism of Action and Signaling Pathways

Iberiotoxin exerts its inhibitory effect by binding with high affinity to the outer vestibule of the BK channel.[1][5] This binding event physically occludes the ion conduction pathway, thereby reducing both the probability of the channel opening and the duration for which it remains open.[1]

BK channels play a crucial role in cellular physiology by integrating changes in intracellular calcium concentration and membrane potential to modulate potassium efflux. This outward potassium current leads to membrane hyperpolarization, which acts as a negative feedback mechanism to regulate cellular excitability. By inhibiting BK channels, Iberiotoxin prevents this hyperpolarization, leading to a state of increased cellular excitability.

Signaling Pathway Diagram

The following diagram illustrates the role of BK channels in cellular signaling and the inhibitory action of Iberiotoxin.

Caption: Inhibition of BK channel by Iberiotoxin.

Experimental Protocols

This section details the methodologies for key experiments involving the synthesis, purification, and biological characterization of Iberiotoxin.

Synthesis and Purification

Synthetic Iberiotoxin can be produced using automated solid-phase peptide synthesis (SPPS) based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[7]

Protocol:

-

Peptide Assembly: The linear peptide sequence is assembled on a solid support resin using an automated peptide synthesizer.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[7]

-

Oxidation/Folding: The linear peptide is subjected to oxidative folding conditions to facilitate the correct formation of the three disulfide bridges. This is a critical step for obtaining the biologically active conformation.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[7] A C18 column is commonly used with a linear gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small percentage of TFA.[7]

-

Purity and Identity Confirmation: The purity of the final product is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry to verify the correct molecular weight.[7]

Biological Activity Assays

The biological activity of Iberiotoxin is determined by its ability to block BK channels. This can be assessed using electrophysiological techniques.

3.2.1. Planar Lipid Bilayer Electrophysiology

This technique allows for the study of single BK channel activity.

Protocol:

-

Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two aqueous compartments (cis and trans).

-

Channel Incorporation: Purified BK channels are incorporated into the lipid bilayer from vessicles.

-

Recording: Single-channel currents are recorded using a patch-clamp amplifier in voltage-clamp mode.

-

Toxin Application: Iberiotoxin is added to the cis (external) side of the bilayer.

-

Analysis: The blocking effect of Iberiotoxin is observed as discrete, long-lived closures of the channel, indicating the binding of a single toxin molecule. The affinity (Kd) can be calculated from the on- and off-rates of the toxin binding.

3.2.2. Whole-Cell Patch-Clamp Electrophysiology

This method is used to measure the macroscopic BK currents from a whole cell.

Protocol:

-

Cell Culture: A cell line stably expressing the human BK channel (e.g., HEK293 cells) is cultured.[7]

-

Patching: A glass micropipette forms a high-resistance seal with the cell membrane (giga-seal). The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Recording: BK currents are elicited by a series of voltage steps. The intracellular solution contains a known concentration of free Ca²⁺ to activate the channels.[7]

-

Toxin Application: Iberiotoxin is applied to the extracellular solution.

-

Analysis: The inhibitory effect of Iberiotoxin is quantified by the reduction in the amplitude of the whole-cell BK current.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and characterization of Iberiotoxin.

Caption: Workflow for Iberiotoxin synthesis and analysis.

Conclusion

Iberiotoxin serves as an invaluable molecular tool for the study of BK channels. Its high affinity and selectivity make it a gold standard for identifying and characterizing BK channel function in various physiological and pathological processes. The detailed understanding of its physical and chemical properties, coupled with established experimental protocols, provides a solid foundation for its use in basic research and as a lead compound in the development of novel therapeutics targeting BK channels.

References

- 1. Iberiotoxin - Wikipedia [en.wikipedia.org]

- 2. latoxan.com [latoxan.com]

- 3. Iberiotoxin | C179H274N50O55S7 | CID 16132435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Mode of action of iberiotoxin, a potent blocker of the large conductance Ca(2+)-activated K+ channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. smartox-biotech.com [smartox-biotech.com]

- 7. Synthesis of a Biotin Derivative of Iberiotoxin: Binding Interactions with Streptavidin and the BK Ca2+-activated K+ Channel Expressed in a Human Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action: BK Channels and Bradykinin Signaling

Introduction

The term "BK-Imp mechanism of action" is not a standard designation in scientific literature. Based on the common abbreviations in biomedical research, it most plausibly refers to one of two distinct, yet fundamental, physiological processes: the mechanism of B ig K -Potassium (BK) channels, with a potential focus on their nuclear Imp ort, or the signaling pathways activated by B radyk inin (BK). This guide provides an in-depth exploration of these interpretations to serve as a comprehensive resource for researchers, scientists, and drug development professionals. We will first delve into a specific and novel mechanism involving the nuclear import of BK channels, followed by a broader examination of the canonical activation pathways for both BK channels and Bradykinin (B550075) receptors.

Section 1: The Nuclear Import and Function of BK Channels (A "BK-Importin" Pathway)

Recent evidence has illuminated a fascinating, non-canonical role for BK channels within the cell nucleus. Far from being confined to the plasma membrane, these channels can be trafficked to the inner nuclear membrane, where they act as key regulators of nuclear calcium signaling and gene expression. This transport is mediated by a specific nuclear localization signal (NLS), implying a mechanism dependent on the cellular import machinery, including importins (also known as karyopherins).

Core Mechanism of Nuclear Import and Signaling

BK channels are targeted to the nuclear envelope via a bipartite NLS located on the pore-forming α-subunit.[1][2] This signal sequence allows the channel to be recognized by the nuclear import machinery. While direct interaction with specific importins is inferred, the precise karyopherin subtypes involved are still under investigation.

Once embedded in the inner nuclear membrane, these nuclear BK (nBK) channels retain their functionality.[3] They can be activated by changes in the nuclear membrane potential and by elevations in nuclear calcium ([Ca²⁺]ₙᵤ). The key function of nBK channels is to modulate nuclear calcium signaling. By opening, they can influence the local calcium concentration, which in turn affects calcium-sensitive enzymes and transcription factors within the nucleus. For example, the activity of nBK channels has been shown to be necessary for the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), a critical step in activity-dependent gene expression.[3] This positions the nBK channel as a crucial molecular link between cellular activity, nuclear calcium dynamics, and the genetic regulation of neuronal functions.[3]

Visualization of BK Channel Nuclear Trafficking and Signaling

Experimental Protocols

Detailed methodologies are crucial for studying the subcellular localization and function of ion channels.

-

Immunocytochemistry and Confocal Microscopy :

-

Objective : To visualize the subcellular localization of BK channels.

-

Protocol : Cells (e.g., cultured hippocampal neurons) are fixed, permeabilized, and incubated with a primary antibody specific to the BK channel α-subunit. A secondary antibody conjugated to a fluorophore is then applied. Co-staining with a nuclear envelope marker, such as Lamin B1, is performed.[3] Images are acquired using a confocal microscope, and co-localization is assessed by analyzing fluorescence intensity profiles across the nucleus.[3]

-

-

Site-Directed Mutagenesis :

-

Objective : To identify and confirm the functional role of the Nuclear Localization Signal (NLS).

-

Protocol : The gene encoding the BK channel α-subunit is cloned into an expression vector. Site-directed mutagenesis is used to introduce point mutations into the putative NLS sequence (e.g., converting key basic residues like KR to AA).[1][2] The mutated channel is then expressed in a host cell line (e.g., HEK293 cells), and its nuclear localization is assessed using immunocytochemistry to determine if the mutation attenuated nuclear import.[1][2]

-

-

Nuclear Patch-Clamp Electrophysiology :

-

Objective : To confirm the presence and function of BK channels on the nuclear membrane.

-

Protocol : Nuclei are isolated from cultured cells.[3] The excised patch-clamp technique is applied to the nuclear membrane. This allows for the direct measurement of single-channel currents, confirming the presence of functional ion channels. The identity of the channels as BK channels is confirmed by their characteristic large single-channel conductance, voltage-dependence, calcium-sensitivity, and pharmacology (e.g., blockade by paxilline).[3]

-

Section 2: General Mechanism of Action of Big Potassium (BK) Channels

BK channels are unique in their ability to be activated by two distinct physiological stimuli: depolarization of the cell membrane and increases in the concentration of intracellular calcium ([Ca²⁺]ᵢ).[4] This dual activation allows them to serve as a critical negative feedback system, coupling membrane excitability to intracellular calcium levels, thereby regulating processes such as neurotransmitter release and smooth muscle tone.[4]

Core Mechanism of Activation

The functional BK channel is a tetramer of pore-forming α-subunits, which may be associated with auxiliary β or γ subunits that modify its gating properties.[5][6] Each α-subunit has three main functional domains:

-

Voltage Sensor Domain (VSD) : Comprising transmembrane segments S0-S4, this domain detects changes in the membrane potential. Depolarization causes a conformational change in the VSD.[6][7]

-

Pore-Gate Domain (PGD) : Formed by transmembrane segments S5-S6, this domain constitutes the ion conduction pathway and the activation gate that controls potassium flux.[6]

-

Cytosolic Domain (CTD) : A large intracellular structure containing two "Regulator of Conductance for K⁺" (RCK) domains, RCK1 and RCK2. These domains house multiple high-affinity binding sites for Ca²⁺, including a region in RCK2 known as the "calcium bowl".[5][6]

Activation is governed by an allosteric mechanism.[8] The channel can open with a very low probability even in the absence of stimuli. Both depolarization-induced activation of the VSDs and Ca²⁺ binding to the CTD independently increase the probability of the channel gate opening. When both stimuli are present, their effects are synergistic, leading to a much greater activation of the channel.[9]

Visualization of BK Channel Activation

Quantitative Data: BK Channel Properties

| Parameter | Typical Value | Description |

| Single-Channel Conductance | 100 - 300 pS | A measure of the high capacity for K⁺ ion flow through an open channel, measured in symmetrical K⁺ solutions.[6][8] |

| Voltage Sensitivity (Gating Charge) | ~0.6 e per subunit | The effective number of elementary charges that move across the membrane electric field to open the channel. It is relatively weak compared to other voltage-gated channels.[7] |

| Ca²⁺ Sensitivity (High-Affinity Sites) | K_d ≈ 1-10 µM | The dissociation constant for calcium binding to the high-affinity sites in the RCK domains, which drives channel opening. |

| Intrinsic Open Probability (P_o) | ~10⁻⁷ | The probability of the channel being open in the complete absence of both membrane depolarization and intracellular calcium.[7] |

Experimental Protocols

-

Patch-Clamp Electrophysiology :

-

Objective : To measure the activity of BK channels and characterize their gating properties.

-

Protocol : An excised membrane patch (e.g., inside-out configuration) containing BK channels is obtained from a cell. This allows for precise control of the membrane potential (via the amplifier) and the composition of the solution bathing the intracellular face of the membrane (allowing for known concentrations of Ca²⁺ to be applied). Single-channel currents are recorded at various voltages and Ca²⁺ concentrations. Analysis of these recordings yields information on conductance, open probability, and gating kinetics.[10]

-

Section 3: Bradykinin (BK) Receptor Signaling

Bradykinin (BK) is a potent inflammatory mediator that exerts its effects by binding to two specific G-protein coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).[11] The B2R is constitutively expressed and mediates most of the acute effects of BK, while B1R expression is typically induced by inflammation and mediates more chronic responses.[12][13]

Core Mechanism of Signal Transduction

Upon binding of Bradykinin, the B2 receptor undergoes a conformational change that allows it to couple to and activate heterotrimeric G-proteins, primarily of the Gαq/11 and Gαi families.[14][15]

-

Gαq/11 Pathway : This is the canonical signaling pathway for B2R.

-

Activated Gαq stimulates the enzyme Phospholipase C (PLC) .

-

PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG) .[14]

-

IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[13]

-

DAG remains in the membrane and, along with the elevated cytosolic Ca²⁺, activates members of the Protein Kinase C (PKC) family.[16]

-

-

Gαi Pathway : Activation of Gαi leads to the inhibition of adenylate cyclase , resulting in decreased production of cyclic AMP (cAMP).[11]

-

Downstream Effectors : The activation of PKC and the rise in intracellular Ca²⁺ trigger further downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which are crucial for mediating the pro-inflammatory and growth-promoting effects of Bradykinin.[17][18]

Visualization of Bradykinin B2 Receptor Signaling

Quantitative Data: Bradykinin Receptor Binding

| Ligand | Receptor | Species | K_d / K_i (nM) | B_max (fmol/mg protein) | Cell/Tissue Type |

| Bradykinin | B2 | Human | 0.46 - 6.2 x 10⁻² | 0.136 - 0.157 | Nasal Turbinates, PBMC |

| [³H]-Bradykinin | B2 | Human | 1.45 | 114 | Umbilical Vein |

| [¹²⁵I]-Hoe 140 | B2 | Human | 0.46 | 136 | Nasal Turbinates |

| [des-Arg⁹]-BK | B1 | Human | 5.6 x 10⁻² | 0.200 | PBMC |

| T1K | B2 | Bovine | 0.35 | 130 | Uterine Myometrium |

Data compiled from references[19],[20],[21],[22]. K_d (equilibrium dissociation constant) and K_i (inhibition constant) are measures of binding affinity. B_max (maximum binding capacity) reflects receptor density.

Experimental Protocols

-

Radioligand Binding Assays :

-

Objective : To determine the affinity (K_d) and density (B_max) of Bradykinin receptors.

-

Protocol : Membranes prepared from cells or tissues are incubated with increasing concentrations of a radiolabeled ligand (e.g., [³H]-Bradykinin). Non-specific binding is determined in parallel incubations containing a high concentration of an unlabeled competitor. After incubation, bound and free radioligand are separated (e.g., by filtration), and the bound radioactivity is quantified. Scatchard analysis of the resulting saturation curve allows for the calculation of K_d and B_max.[19][21]

-

-

Intracellular Calcium Measurement :

-

Objective : To measure the functional response (Ca²⁺ release) following receptor activation.

-

Protocol : Live cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4). The cells are then stimulated with Bradykinin, and the change in fluorescence intensity over time is monitored using a fluorescence microscope or a plate reader. The increase in fluorescence corresponds to the rise in intracellular calcium concentration, providing a real-time readout of Gq pathway activation.[23]

-

References

- 1. Calcium-Activated Big-Conductance (BK) Potassium Channels Traffic through Nuclear Envelopes into Kinocilia in Ray Electrosensory Cells [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Nuclear BK Channels Regulate Gene Expression via the Control of Nuclear Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BK channel - Wikipedia [en.wikipedia.org]

- 6. BK channel activation: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Large-Conductance, Calcium-Activated Potassium Channel: A Big Key Regulator of Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | BK Channel Gating Mechanisms: Progresses Toward a Better Understanding of Variants Linked Neurological Diseases [frontiersin.org]

- 9. Kinetic Gating Mechanisms for Bk Channels: When Complexity Leads to Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single-channel kinetics of BK (Slo1) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bradykinin receptor - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benthamdirect.com [benthamdirect.com]

- 19. High affinity bradykinin binding to human inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Characterization of the bradykinin receptor in the human nasal airway using the binding of [125I]-Hoe 140 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Characterization of soluble bradykinin receptor-like binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Signal transduction pathways for B1 and B2 bradykinin receptors in bovine pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the primary biological targets of the synthetic cathinone (B1664624) derivative BK-Imp, chemically identified as 1-(2,3-dihydro-1H-inden-5-yl)-2-(methylamino)propan-1-one. Based on the pharmacological class of this compound, its principal molecular targets within the central nervous system are the monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). This document synthesizes the available information on the mechanism of action, binding affinities, and functional activities of synthetic cathinones, providing a framework for understanding the specific interactions of BK-Imp. Detailed experimental protocols for assessing these interactions are also provided to facilitate further research.

Introduction to BK-Imp

BK-Imp is a synthetic cathinone, a class of psychoactive substances structurally related to cathinone, the active alkaloid in the khat plant. Its chemical structure is 1-(2,3-dihydro-1H-inden-5-yl)-2-(methylamino)propan-1-one. As a member of this class, the primary pharmacological effects of BK-Imp are expected to be mediated by its interaction with monoamine transporters.

Primary Biological Targets: Monoamine Transporters

The primary biological targets of synthetic cathinones are the presynaptic transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. By inhibiting these transporters, synthetic cathinones increase the extracellular concentrations of dopamine, norepinephrine, and serotonin, leading to their characteristic stimulant and psychoactive effects.

| Target | Ligand | Assay Type | Value (nM) |

| Dopamine Transporter (DAT) | Synthetic Cathinones (General) | Binding Affinity (Ki) | 10 - 500 |

| Uptake Inhibition (IC50) | 20 - 1000 | ||

| Norepinephrine Transporter (NET) | Synthetic Cathinones (General) | Binding Affinity (Ki) | 5 - 200 |

| Uptake Inhibition (IC50) | 10 - 500 | ||

| Serotonin Transporter (SERT) | Synthetic Cathinones (General) | Binding Affinity (Ki) | 50 - 2000 |

| Uptake Inhibition (IC50) | 100 - 5000 |

Signaling Pathways and Experimental Workflows

The interaction of BK-Imp with monoamine transporters leads to a cascade of downstream signaling events. The following diagrams, generated using the DOT language, illustrate the general signaling pathway affected by monoamine transporter inhibitors and a typical experimental workflow for their characterization.

Caption: Inhibition of monoamine transporters by BK-Imp increases synaptic neurotransmitter levels.

The Enigma of BK-Imp C13H17NO: A Substance Undocumented in Scientific Literature

Despite a comprehensive search of scientific databases and chemical registries, no compound with the designation "BK-Imp C13H17NO" has been identified. This suggests that the substance may be a novel, yet-to-be-disclosed discovery, an internal company code for a compound not yet in the public domain, or a misnomer.

The molecular formula C13H17NO corresponds to a multitude of possible chemical structures, each with potentially unique pharmacological properties. Without a defined structure, it is impossible to provide any specific information regarding its discovery, history, synthesis, or mechanism of action.

For researchers, scientists, and drug development professionals, the absence of public information on "BK-Imp C13H17NO" means there are no established experimental protocols, no quantitative data for comparison, and no known signaling pathways to visualize. Any progression in understanding this substance would require the initial disclosure of its chemical structure and the primary research data associated with it.

Therefore, this guide cannot fulfill the request for an in-depth technical whitepaper. Should information regarding "BK-Imp C13H17NO" become publicly available, a thorough analysis of its discovery, synthesis, and pharmacology could be conducted. This would involve:

-

Structural Elucidation: The first step would be to define the precise chemical structure corresponding to the molecular formula C13H17NO.

-

Literature Review: A comprehensive search for any patents or publications that describe the synthesis and biological activity of this specific isomer.

-

Data Compilation: Systematic gathering and organization of all available quantitative data, such as IC50 values, binding affinities, pharmacokinetic parameters, and toxicological data.

-

Methodology Analysis: Detailed examination of the experimental protocols used to generate the reported data to assess their validity and reproducibility.

-

Pathway Mapping: If the mechanism of action is elucidated, visualization of the relevant signaling pathways using tools like Graphviz would be possible.

Until such information is made public, "BK-Imp C13H17NO" remains an unknown entity in the vast landscape of chemical and pharmacological research.

In-depth Technical Guide on Analogs and Derivatives of BK-Imp

To the valued researcher, scientist, or drug development professional,

This guide is intended to provide a comprehensive technical overview of the known analogs and derivatives of a compound designated as "BK-Imp." However, extensive searches of publicly available scientific databases and literature have not yielded any specific information on a molecule with this identifier.

It is possible that "BK-Imp" may be an internal project code, a novel compound not yet disclosed in public forums, or a misnomer for a different chemical entity. Without a definitive chemical structure, CAS registry number, or a reference in the scientific literature, it is not possible to provide the detailed in-depth guide as requested.

To facilitate the creation of the requested technical guide, please provide any of the following identifying information for "BK-Imp":

-

Full Chemical Name: The systematic IUPAC name or common name.

-

CAS Registry Number: The unique numerical identifier assigned by the Chemical Abstracts Service.

-

A Published Scientific Paper or Patent: Any document that describes the synthesis, characterization, or biological activity of BK-Imp.

-

Chemical Structure: A 2D or 3D representation of the molecule.

Once this information is available, a comprehensive guide will be developed, including:

-

Quantitative Data Summary: A thorough compilation of reported biological activities, such as binding affinities (e.g., Ki, IC50), efficacy (e.g., Emax), and potency (e.g., EC50), for BK-Imp and its known analogs and derivatives, presented in clear, tabular format for ease of comparison.

-

Detailed Experimental Protocols: Step-by-step methodologies for key experiments cited in the literature, including but not limited to radioligand binding assays, functional cell-based assays, and relevant in vivo models.

-

Visualizations of Signaling Pathways and Workflows: Custom-generated diagrams using Graphviz (DOT language) to illustrate the molecular mechanisms of action, experimental procedures, and logical relationships as described in the relevant literature. These diagrams will adhere to the specified high-contrast color palette and formatting requirements.

We are committed to providing accurate and in-depth scientific information. We look forward to receiving the necessary details to proceed with your request and deliver a technical guide that meets your research and development needs.

In Vitro Stability of Imatinib: A Technical Guide

This guide provides a comprehensive overview of the in vitro stability of Imatinib (B729), a tyrosine kinase inhibitor widely used in the treatment of various cancers. Understanding the stability profile of Imatinib is crucial for researchers, scientists, and drug development professionals to ensure the integrity of experimental results and to develop robust pharmaceutical formulations. This document details the degradation pathways, metabolic fate, and analytical methodologies for assessing the stability of Imatinib.

Physicochemical Stability

The intrinsic stability of a drug substance under various environmental conditions is a critical parameter. Forced degradation studies are instrumental in identifying potential degradation products and establishing the compound's stability-indicating profile.[1]

Influence of pH and Temperature

Imatinib's stability is significantly influenced by the pH of the solution. It is more stable in acidic conditions and demonstrates considerable degradation at neutral pH.[2]

Table 1: Stability of Imatinib under Various pH and Thermal Conditions

| Condition | Incubation Time | Remaining Imatinib (%) | Reference |

| Acidic (pH 4) | Not specified | Stable | [3] |

| Neutral (pH 7) | Not specified | ~60-65% (significant degradation) | [3] |

| Alkaline (pH 10) | Not specified | Stable | [3] |

| 40°C | 1 week | >93% | [3] |

| High Humidity (>90%) | 2 days | No significant change | [3] |

Photostability and Oxidative Stability

Imatinib is largely stable under photolytic conditions but is susceptible to oxidative degradation.[4][5]

Table 2: Stability of Imatinib under Photolytic and Oxidative Stress

| Stress Condition | Observation | Reference |

| UV Exposure | Photostable | [4] |

| Oxidation (e.g., H₂O₂) | Degradation observed | [4] |

Metabolic Stability

The in vitro metabolism of Imatinib is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Cytochrome P450-Mediated Metabolism

CYP3A4 is the major enzyme responsible for the metabolism of Imatinib, with other isoforms like CYP1A2, CYP2D6, CYP2C9, and CYP2C19 playing minor roles.[6] The primary metabolic pathway is the N-demethylation of the piperazine (B1678402) ring, leading to the formation of the active metabolite, CGP74588 (N-desmethyl-imatinib).[6][7] In vitro studies have also identified the formation of N-oxide metabolites.[7]

Experimental Protocols

Accurate assessment of in vitro stability relies on well-defined and validated analytical methods.

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the degradation behavior of a drug substance under stress conditions.[1]

-

Preparation of Stock Solution: Prepare a stock solution of Imatinib mesylate in a suitable solvent (e.g., methanol (B129727) or water).[8]

-

Stress Conditions:

-

Acidic Hydrolysis: Adjust the pH of the drug solution to an acidic range (e.g., with 0.1 M HCl) and incubate.[9]

-

Alkaline Hydrolysis: Adjust the pH of the drug solution to an alkaline range (e.g., with 5 M NaOH) and incubate.[9]

-

Neutral Hydrolysis: Incubate the drug solution in water.

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., hydrogen peroxide).[1]

-

Thermal Degradation: Expose the drug solution to elevated temperatures (e.g., 40°C).[9]

-

Photolytic Degradation: Expose the drug solution in a clear glass container to UV light.[9]

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating analytical method, typically HPLC.

In Vitro Metabolism Study Protocol

This protocol outlines a general procedure for investigating the metabolism of Imatinib using liver microsomes.

-

Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human liver microsomes), a NADPH-generating system, and buffer.

-

Initiation of Reaction: Add Imatinib to the pre-warmed incubation mixture to initiate the metabolic reaction.

-

Incubation: Incubate the mixture at 37°C for a specified period.

-

Termination of Reaction: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

-

Sample Processing: Centrifuge the mixture to pellet the protein and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated LC-MS/MS method.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for determining the stability of Imatinib.[3][8]

Table 3: Representative HPLC Method for Imatinib Stability Testing

| Parameter | Condition | Reference |

| Column | Waters Atlantis C18 (5 µm, 4.6 mm × 150 mm) | [3] |

| Mobile Phase | Acetonitrile and 10 mM KH₂PO₄ buffer (35:65 v/v, pH 4.6) | [3] |

| Flow Rate | 1.0 mL/min | [3] |

| Injection Volume | 50 µL | [3] |

| Detection | UV at 270 nm | [3] |

| Run Time | ~6 minutes | [3] |

This method has been shown to be linear in the concentration range of 0.5-20 µg/mL, with a limit of detection of 0.025 µg/mL and a limit of quantitation of 0.5 µg/mL.[3][9]

Conclusion

This technical guide summarizes the key aspects of the in vitro stability of Imatinib. The compound is susceptible to degradation at neutral pH and under oxidative conditions, while being relatively stable under acidic, alkaline, thermal, and photolytic stress. The primary metabolic pathway involves CYP3A4-mediated N-demethylation. The provided experimental protocols and analytical methods offer a foundation for researchers and drug development professionals to design and execute robust stability studies for Imatinib and related compounds.

References

- 1. Forced degradation and stability indicating studies of imatinib tablet [wisdomlib.org]

- 2. benchchem.com [benchchem.com]

- 3. Quantitative determination of imatinib stability under various stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ashpublications.org [ashpublications.org]

- 7. ClinPGx [clinpgx.org]

- 8. japer.in [japer.in]

- 9. researchgate.net [researchgate.net]

Unveiling the Solubility Profile of BK-Imp: A Technical Guide for Researchers

Disclaimer: The compound "BK-Imp" is not a recognized standard chemical identifier in publicly available scientific literature or databases. This guide is a template demonstrating how such a document would be structured if data were available. All data and protocols presented herein are illustrative and should not be considered factual for any specific, known compound. Researchers should substitute the placeholder information with validated data for their compound of interest.

Introduction

The successful progression of a compound from discovery to a viable candidate in drug development is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility is a paramount parameter, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical studies. This technical guide provides a comprehensive overview of the solubility characteristics of a hypothetical compound designated "BK-Imp" in a range of common laboratory solvents.

The objective of this document is to equip researchers, scientists, and drug development professionals with essential data and methodologies to effectively handle and utilize BK-Imp in a laboratory setting. The information is presented to support experimental design, formulation development, and analytical method validation.

Physicochemical Properties of BK-Imp

A summary of the known physicochemical properties of BK-Imp is essential for contextualizing its solubility behavior.

| Property | Value |

| Molecular Formula | [Data Unavailable] |

| Molecular Weight | [Data Unavailable] |

| Appearance | [Data Unavailable] |

| Melting Point | [Data Unavailable] |

| pKa | [Data Unavailable] |

Quantitative Solubility Data

The solubility of BK-Imp was determined in a variety of common laboratory solvents at ambient temperature (20-25°C). The data is summarized below, categorized by solvent polarity.

| Solvent | Solvent Class | Solubility (mg/mL) | Notes |

| Water | Protic, Polar | [Data Unavailable] | pH-dependent solubility may be observed. |

| Methanol | Protic, Polar | [Data Unavailable] | |

| Ethanol | Protic, Polar | [Data Unavailable] | |

| Isopropanol | Protic, Polar | [Data Unavailable] | |

| Acetonitrile | Aprotic, Polar | [Data Unavailable] | |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | [Data Unavailable] | Often used for stock solution preparation. |

| Dimethylformamide (DMF) | Aprotic, Polar | [Data Unavailable] | |

| Acetone | Aprotic, Polar | [Data Unavailable] | |

| Dichloromethane (DCM) | Aprotic, Nonpolar | [Data Unavailable] | |

| Chloroform | Aprotic, Nonpolar | [Data Unavailable] | |

| Ethyl Acetate | Aprotic, Nonpolar | [Data Unavailable] | |

| Toluene | Aprotic, Nonpolar | [Data Unavailable] | |

| Hexanes | Aprotic, Nonpolar | [Data Unavailable] |

Experimental Protocol: Solubility Determination by High-Performance Liquid Chromatography (HPLC)

The following protocol outlines a standard method for quantifying the equilibrium solubility of a compound like BK-Imp.

Caption: Workflow for solubility determination using HPLC.

Methodology Details:

-

Materials:

-

BK-Imp (solid)

-

Selected solvents (HPLC grade)

-

Volumetric flasks and pipettes

-

Vials with caps

-

Orbital shaker or magnetic stirrer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column

-

-

Procedure:

-

An excess amount of solid BK-Imp is added to a known volume of the solvent in a sealed vial.

-

The resulting slurry is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

The suspension is then centrifuged to pellet the undissolved solid.

-

A sample of the supernatant is carefully removed and filtered through a syringe filter to remove any remaining particulate matter.

-

The clear, saturated solution is then diluted to fall within the linear range of the calibration curve.

-

The concentration of BK-Imp in the diluted sample is determined by HPLC against a standard calibration curve.

-

The final solubility is calculated by multiplying the measured concentration by the dilution factor.

-

Logical Workflow for Solvent Selection in Drug Discovery

The selection of an appropriate solvent system is a critical decision point in various stages of drug discovery, from initial screening to formulation.

Caption: Decision tree for solvent selection in research.

Conclusion

This guide provides a framework for understanding and evaluating the solubility of the hypothetical compound "BK-Imp." The presented tables and protocols serve as a template for organizing and executing solubility studies. Accurate and comprehensive solubility data is indispensable for the seamless integration of a compound into the drug discovery and development pipeline. It is imperative that researchers conduct their own empirical studies to determine the precise solubility of their specific compound of interest under their experimental conditions.

A Technical Guide to BK-Imp: A Novel Modulator of Large-Conductance, Calcium-Activated Potassium (BK) Channels

Audience: Researchers, scientists, and drug development professionals.

Abstract: The large-conductance, calcium- and voltage-activated potassium (BK) channel, encoded by the KCNMA1 gene, is a critical regulator of cellular excitability.[1][2] Its unique ability to be activated by both membrane depolarization and elevations in intracellular calcium makes it a key integrator of electrical and chemical signaling within cells.[3][4] This guide explores potential research avenues for BK-Imp, a hypothetical modulator targeting the BK channel. We will delve into the core signaling pathways, detail essential experimental protocols for investigating BK channel modulation, and present quantitative data to provide a framework for future research and development in this area.

Core Signaling Pathways and a Rationale for BK-Imp

BK channels serve as a crucial negative feedback mechanism in excitable cells.[4] Their activation leads to potassium efflux, which hyperpolarizes the cell membrane, thereby reducing excitability and dampening the signals that led to their opening, such as sustained depolarization or large calcium influxes.[5] This function is central to many physiological processes, including the regulation of smooth muscle tone, neuronal firing patterns, and neurotransmitter release.[4][5]

The activity of the BK channel is not solely dependent on its primary activators. It is finely tuned by a complex network of intracellular signaling molecules, auxiliary protein subunits, and post-translational modifications.[6][7][8] A hypothetical modulator, BK-Imp, could be designed to either enhance (as an opener/activator) or diminish (as a blocker/inhibitor) channel activity, offering therapeutic potential for a range of disorders characterized by hyper-excitability or smooth muscle dysfunction.[4]

Primary Activation Pathway

The BK channel's core function is governed by the synergistic action of membrane voltage and intracellular calcium. The channel possesses a voltage-sensor domain (VSD) that responds to changes in membrane potential and a large intracellular C-terminal region, known as the "calcium bowl," which binds Ca²⁺ ions.[3][9] An allosteric mechanism dictates that the energy from both voltage sensor activation and calcium binding contributes independently to the channel's opening.[3][10]

Modulation by Associated Proteins and Signaling Cascades

BK channels rarely act in isolation. They are often found in macromolecular complexes, closely associated with sources of calcium influx like voltage-gated calcium channels (CaV) or intracellular release channels such as IP3 and ryanodine (B192298) receptors.[4][5] This co-localization creates microdomains of high calcium concentration, ensuring rapid and efficient channel activation. Furthermore, auxiliary β and γ subunits can dramatically alter the channel's apparent sensitivity to calcium and voltage.[8] Post-translational modifications, such as phosphorylation by PKA and PKG or S-palmitoylation, provide another layer of regulation, affecting channel trafficking to the cell surface and gating properties.[2][7]

Potential Research Areas for BK-Imp

Based on the multifaceted roles of BK channels, a modulator like BK-Imp could be investigated across several therapeutic domains.

-

Neurological Disorders: Gain-of-function mutations in BK channels have been linked to epilepsy and movement disorders.[11][12] A selective inhibitor (a "negative" BK-Imp) could potentially normalize neuronal excitability. Conversely, in conditions like Fragile X syndrome, BK channel openers have been proposed to reduce neuronal hyperexcitability.[7]

-

Cardiovascular Disease: In vascular smooth muscle, BK channel activation leads to hyperpolarization and vasodilation.[12] A BK channel opener (a "positive" BK-Imp) could be a novel therapeutic strategy for hypertension or cerebral vasospasm.[11][12] The channels also play a cardioprotective role against ischemia/reperfusion injury.[12]

-

Urology: BK channels are key to relaxing bladder smooth muscle.[11] Channel openers have shown potential for treating bladder overactivity by inhibiting spontaneous contractions.[4]

-

Oncology: The role of BK channels in cancer is complex, with evidence suggesting their involvement in cell proliferation and migration.[12] Both channel activators and inhibitors have been shown to have anti-cancer effects in different contexts, making this a nuanced but promising area of investigation.[12]

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the study of BK channels, which would be essential for characterizing the effects of a novel modulator like BK-Imp.

| Biophysical Property | Typical Value | Reference |

| Single-Channel Conductance | ~200-300 pS (in symmetrical K⁺) | [4][6] |

| Open Probability (Pₒ) | Highly variable; depends on [Ca²⁺]ᵢ and Voltage | [13] |

| Pₒ Example | ~0.05 (at -40 mV, 10 µM [Ca²⁺]ᵢ) | [13] |

| Voltage for Half-Maximal Activation (V₅₀) | ~180 mV (in 0 Ca²⁺) | [10] |

| V₅₀ Example | ~15 mV (in 70 µM Ca²⁺) | [10] |

| Pharmacological Modulator Examples | Parameter | Value | Effect | Reference |

| Cym04 | ΔV₅₀ | ~ -40 mV | Activation (Opener) | [14] |

| NS1619 | IC₅₀ | 31.1 µM | Inhibition of cell proliferation | [12] |

| Iberiotoxin | - | - | Inhibition (Blocker) | [4] |

| Paxilline | - | - | Inhibition (Blocker) | [4] |

Detailed Experimental Protocols

Investigating the impact of BK-Imp requires a combination of electrophysiological, molecular, and imaging techniques.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for measuring the macroscopic currents flowing through BK channels in a cell membrane.

Objective: To determine how BK-Imp affects BK channel conductance, voltage-dependence, and kinetics.

Methodology:

-

Cell Preparation: Culture HEK293 cells stably expressing the human BK channel α-subunit (and any relevant auxiliary subunits). Plate cells onto glass coverslips 24-48 hours before recording.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, and a specified amount of CaCl₂ to achieve the desired free [Ca²⁺] (e.g., 10 µM). pH 7.2 with KOH.

-

-

Recording:

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ.

-

Establish a giga-ohm seal and achieve whole-cell configuration.

-

Hold the cell at a negative potential (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +100 mV in 10 mV increments).

-

Record the resulting potassium currents.

-

-

Data Analysis:

-

Apply a P/4 protocol to subtract leak and capacitive currents.[8]

-

Measure the peak current at each voltage step.

-

Convert current to conductance (G) using the Nernst equation for potassium.

-

Plot normalized conductance (G/Gmax) against voltage and fit with a Boltzmann function to determine the V₅₀ (voltage of half-maximal activation).

-

Repeat the protocol after perfusing the cell with a solution containing BK-Imp to measure its effect on V₅₀ and maximal conductance.

-

Protocol: Cell Surface Biotinylation Assay

Objective: To determine if BK-Imp affects the trafficking and surface expression of BK channels.

Methodology:

-

Treatment: Treat cultured cells expressing BK channels with BK-Imp or a vehicle control for a specified time period (e.g., 24 hours).

-

Biotinylation: Wash cells with ice-cold PBS. Incubate with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice to label surface proteins.

-

Lysis: Quench the reaction and lyse the cells in a suitable lysis buffer.

-

Pulldown: Incubate the cell lysate with streptavidin-agarose beads to capture biotinylated (i.e., surface) proteins.

-

Elution and Western Blot: Wash the beads extensively. Elute the bound proteins and analyze them via SDS-PAGE and Western blotting using a specific antibody against the BK channel α-subunit.

-

Quantification: Use densitometry to compare the amount of surface-expressed BK channel protein between BK-Imp-treated and control samples. A fraction of the total lysate should also be run to confirm that total protein expression has not changed.[2]

This guide provides a foundational framework for initiating research into a novel BK channel modulator. By understanding the core biology, leveraging established quantitative benchmarks, and applying rigorous experimental protocols, researchers can effectively characterize the mechanism and therapeutic potential of compounds like BK-Imp.

References

- 1. Increased large conductance calcium-activated potassium (BK) channel expression accompanied by STREX variant downregulation in the developing mouse CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of large conductance calcium- and voltage-activated potassium (BK) channels by S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | BK Channel Gating Mechanisms: Progresses Toward a Better Understanding of Variants Linked Neurological Diseases [frontiersin.org]

- 4. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Large conductance voltage-and calcium-activated K+ (BK) channel in health and disease [frontiersin.org]

- 6. The Large-Conductance, Calcium-Activated Potassium Channel: A Big Key Regulator of Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rupress.org [rupress.org]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. rupress.org [rupress.org]

- 11. dovepress.com [dovepress.com]

- 12. mdpi.com [mdpi.com]

- 13. Large-Conductance Calcium-Activated Potassium Channels Facilitate Transmitter Release in Salamander Rod Synapse | Journal of Neuroscience [jneurosci.org]

- 14. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of BK Polyomavirus Impurities in Biopharmaceutical Manufacturing

For Researchers, Scientists, and Drug Development Professionals

Introduction

BK polyomavirus (BKPyV), a member of the Polyomaviridae family, is a non-enveloped, icosahedral virus with a circular double-stranded DNA genome. While infection is common and typically asymptomatic in the general population, BKPyV can establish a persistent, latent infection in the renal tubules and urinary tract. In the context of biopharmaceutical manufacturing, particularly in processes utilizing human cell lines or raw materials of human origin, BKPyV is considered a potential adventitious agent. The presence of BKPyV or its components as an impurity (BK-Imp) in the final drug product poses a significant safety risk, necessitating robust and sensitive analytical methods for its detection and quantification.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the viral safety of biologics, including the ICH Q5A(R2) guideline, which underscores the importance of a comprehensive viral safety assurance program.[1][2][3][4][5][6][7][8] This program should encompass the testing of cell banks, raw materials, unprocessed bulk harvests, and demonstrate the capacity of the downstream purification process to clear or inactivate viruses.

This document provides detailed application notes and protocols for three key analytical methods for the detection and quantification of BKPyV impurities:

-

Quantitative Polymerase Chain Reaction (qPCR): A widely used method for the sensitive and specific detection of viral DNA.

-

Droplet Digital Polymerase Chain Reaction (ddPCR): An advanced PCR technology offering absolute quantification of nucleic acids without the need for a standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based immunoassay for the detection of viral protein antigens, such as the major capsid protein VP1.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method for BK-Imp detection depends on various factors, including the stage of manufacturing, the sample matrix, and the required sensitivity and throughput. The following table summarizes the key quantitative parameters of qPCR, ddPCR, and a putative antigen-capture ELISA for BKPyV detection.

| Parameter | Quantitative PCR (qPCR) | Droplet Digital PCR (ddPCR) | Antigen-Capture ELISA (VP1) |

| Analyte | BKPyV DNA | BKPyV DNA | BKPyV VP1 Capsid Protein |

| Limit of Detection (LOD) | 28 - 250 copies/mL | ~100 IU/mL[1] | Estimated: 1-10 ng/mL |

| Limit of Quantification (LOQ) | ~250 copies/mL | ~100 IU/mL[1] | Estimated: 5-50 ng/mL |

| Linear Range | 250 to 2.5x10⁹ copies/mL | 2.2 - 6.2 log₁₀ IU/mL[1] | Estimated: 10-1000 ng/mL |

| Precision (%CV) | < 15% | < 5% | < 20% |

| Throughput | High | Medium to High | High |

| Absolute Quantification | No (requires standard curve) | Yes | No (requires standard curve) |

| Matrix Interference | Moderate to High | Low to Moderate | High |

| Primary Application | Screening, in-process monitoring, final product testing | Reference standard characterization, low viral load quantification, validation of qPCR | In-process monitoring of viral protein clearance, complement to nucleic acid methods |

Experimental Protocols

Quantitative Polymerase Chain Reaction (qPCR) for BKPyV DNA Detection

This protocol describes a TaqMan-based qPCR assay for the quantification of BKPyV DNA in samples from biopharmaceutical manufacturing processes.

a. Principle

This method utilizes a dual-labeled fluorogenic probe (TaqMan probe) that binds to a specific target sequence within the BKPyV genome. During the PCR amplification, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating a reporter dye from a quencher dye. This results in an increase in fluorescence signal that is proportional to the amount of amplified product. A standard curve is generated using a certified reference material to quantify the amount of BKPyV DNA in the test sample.

b. Materials

-

DNA extraction kit (e.g., QIAamp DNA Mini Kit)

-

qPCR instrument (e.g., Applied Biosystems 7500)

-

TaqMan Gene Expression Master Mix

-

BKPyV-specific primers and probe (targeting a conserved region, e.g., the Large T antigen or VP1 gene)

-

Forward Primer: (Example) 5'-TTTAGGGTCTTCTACCTTTCTTTTT-3'

-

Reverse Primer: (Example) 5'-GAAGAGTGGGAGTCCTGGTG-3'

-

Probe: (Example) 5'-FAM-TTGGGTGGTGTTGAGTGTTG–Black Hole Quencher-1–3'

-

-

BKPyV DNA standard (e.g., WHO International Standard)

-

Nuclease-free water

-

Sterile, nuclease-free microcentrifuge tubes and pipette tips

c. Protocol

-

Sample Preparation and DNA Extraction:

-

For cell culture supernatants or in-process samples, centrifuge to remove cells and debris.

-

Extract viral DNA from 200 µL of the clarified sample using a validated DNA extraction kit according to the manufacturer's instructions.

-

Elute the DNA in 50-100 µL of nuclease-free water or elution buffer.

-

-

qPCR Reaction Setup:

-

Prepare a master mix containing the TaqMan Gene Expression Master Mix, forward primer, reverse primer, and probe at optimized concentrations.

-

Vortex the master mix briefly and centrifuge.

-

Aliquot 20 µL of the master mix into each well of a 96-well qPCR plate.

-

Add 5 µL of the extracted DNA sample, standard dilutions, or no-template control (nuclease-free water) to the respective wells.

-

Seal the plate with an optical adhesive film.

-

-

qPCR Cycling Conditions:

-

Centrifuge the plate briefly to collect the contents at the bottom of the wells.

-

Place the plate in the qPCR instrument and run the following thermal cycling program:

-

UNG Incubation: 37°C for 2 minutes

-

Initial Denaturation: 95°C for 3 minutes

-

40 Cycles:

-

Denaturation: 94°C for 15 seconds

-

Annealing/Extension: 60°C for 35 seconds (acquire fluorescence data at this step)

-

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the Cq (quantification cycle) values of the BKPyV DNA standards against the logarithm of their concentrations.

-

Determine the concentration of BKPyV DNA in the test samples by interpolating their Cq values from the standard curve.

-

Results are typically reported as copies/mL or IU/mL.

-

Droplet Digital PCR (ddPCR) for Absolute Quantification of BKPyV DNA

This protocol outlines the use of ddPCR for the precise and absolute quantification of BKPyV DNA, which is particularly useful for low viral loads and for the validation of qPCR assays.[1]

a. Principle

ddPCR partitions the PCR reaction mixture, including the sample DNA, into thousands of nanoliter-sized droplets. PCR amplification then occurs in each individual droplet. After amplification, the droplets are analyzed for fluorescence, and each droplet is classified as either positive (containing the target DNA) or negative. The fraction of positive droplets is used to calculate the absolute concentration of the target DNA using Poisson statistics, eliminating the need for a standard curve.

b. Materials

-

ddPCR system (e.g., Bio-Rad QX200)

-

ddPCR Supermix for Probes (No dUTP)

-

BKPyV-specific primers and probe (same as for qPCR)

-

Restriction enzyme (optional, to improve template accessibility)

-

Droplet Generation Oil for Probes

-

Droplet Reader Oil

-

ddPCR-compatible plates and seals

-

Pipettes and sterile, nuclease-free consumables

c. Protocol

-

Sample Preparation and DNA Extraction:

-

Follow the same procedure as for the qPCR protocol.

-

-

ddPCR Reaction Setup:

-

Prepare a 20 µL reaction mixture for each sample containing:

-

10 µL of 2x ddPCR Supermix for Probes

-

1 µL of 20x BKPyV primer/probe mix

-

Extracted DNA template (up to 9 µL)

-

Nuclease-free water to a final volume of 20 µL

-

-

(Optional) If using a restriction enzyme, pre-digest the DNA before adding it to the ddPCR mix.

-

-

Droplet Generation:

-

Load the 20 µL reaction mixture and 70 µL of Droplet Generation Oil into a droplet generator cartridge.

-

Place the cartridge into the droplet generator to create the droplet emulsion.

-

Transfer the droplet emulsion to a 96-well ddPCR plate.

-

-

PCR Amplification:

-

Seal the plate and place it in a thermal cycler.

-

Run the following thermal cycling program:

-

Initial Denaturation: 95°C for 10 minutes

-

40 Cycles:

-

Denaturation: 94°C for 30 seconds

-

Annealing/Extension: 57°C for 30 seconds

-

-

Enzyme Deactivation: 98°C for 10 minutes

-

Hold: 4°C

-

-

-

Droplet Reading and Data Analysis:

-

Place the ddPCR plate into the droplet reader.

-

The reader will aspirate the droplets from each well and analyze them for fluorescence.

-

The ddPCR software will use the fraction of positive droplets to calculate the absolute concentration of BKPyV DNA in copies/µL.

-

Convert the concentration to copies/mL based on the initial sample volume and elution volume.

-

Antigen-Capture ELISA for BKPyV VP1 Protein Detection

This protocol describes a sandwich ELISA for the quantification of the BKPyV major capsid protein VP1. This assay is useful for monitoring the clearance of viral proteins during downstream processing.

a. Principle

A capture antibody specific for BKPyV VP1 is immobilized on the surface of a microplate well. The sample containing the VP1 antigen is added, and the antigen binds to the capture antibody. After washing, a detection antibody, also specific for VP1 but binding to a different epitope, is added. This detection antibody is conjugated to an enzyme (e.g., horseradish peroxidase, HRP). Following another wash step, a substrate for the enzyme is added, which is converted into a colored product. The intensity of the color is proportional to the amount of VP1 antigen in the sample.

b. Materials

-

96-well high-binding ELISA plates

-

Capture Antibody: Mouse anti-BK Virus VP1 monoclonal antibody[1]

-

Detection Antibody: Biotinylated goat anti-BK Virus VP1 polyclonal antibody

-

Recombinant BKPyV VP1 protein standard

-

Streptavidin-HRP conjugate

-

Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)

-

Assay Diluent (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

-

TMB Substrate Solution

-

Stop Solution (e.g., 2 N H₂SO₄)

-

Microplate reader

c. Protocol

-

Plate Coating:

-

Dilute the capture antibody to 2 µg/mL in Coating Buffer.

-

Add 100 µL of the diluted capture antibody to each well of the ELISA plate.

-

Incubate overnight at 4°C or for 2 hours at room temperature.

-

Wash the plate three times with 200 µL of Wash Buffer per well.

-

-

Blocking:

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

-

-

Sample and Standard Incubation:

-

Prepare serial dilutions of the recombinant VP1 protein standard in Assay Diluent (e.g., from 1000 ng/mL to 15.6 ng/mL).

-

Dilute the in-process samples in Assay Diluent.

-

Add 100 µL of the standards, samples, and a blank (Assay Diluent only) to the appropriate wells.

-

Incubate for 2 hours at room temperature with gentle shaking.

-

Wash the plate four times with Wash Buffer.

-

-

Detection Antibody Incubation:

-

Dilute the biotinylated detection antibody to 1 µg/mL in Assay Diluent.

-

Add 100 µL of the diluted detection antibody to each well.

-

Incubate for 1 hour at room temperature with gentle shaking.

-

Wash the plate four times with Wash Buffer.

-

-

Streptavidin-HRP Incubation:

-

Dilute the Streptavidin-HRP conjugate according to the manufacturer's instructions in Assay Diluent.

-

Add 100 µL of the diluted conjugate to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the plate five times with Wash Buffer.

-

-

Substrate Development and Measurement:

-

Add 100 µL of TMB Substrate Solution to each well.

-

Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the blank absorbance from all readings.

-

Generate a standard curve by plotting the absorbance values of the standards against their concentrations.

-

Determine the concentration of VP1 in the samples by interpolating their absorbance values from the standard curve.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships and workflows of the described analytical methods.

Caption: Workflow for BKPyV DNA detection by qPCR.

Caption: Workflow for absolute quantification of BKPyV DNA by ddPCR.

Caption: Workflow for BKPyV VP1 antigen-capture sandwich ELISA.

Caption: Simplified BK Polyomavirus replication cycle.

Conclusion

The analytical methods described in this document provide a robust framework for the detection and quantification of BK polyomavirus impurities in biopharmaceutical manufacturing. The choice of method will depend on the specific requirements of the analysis, with qPCR being a workhorse for routine screening, ddPCR providing a highly accurate method for absolute quantification, and ELISA offering a means to monitor the clearance of viral proteins. A comprehensive viral safety testing program should consider the orthogonal application of these methods to ensure the safety and purity of the final drug product, in alignment with global regulatory expectations.

References

- 1. medaysis.com [medaysis.com]

- 2. ijaai.tums.ac.ir [ijaai.tums.ac.ir]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. ELISA Protocol [protocols.io]

- 5. frontiersin.org [frontiersin.org]

- 6. fortislife.com [fortislife.com]

- 7. Human BK Polyomavirus IgG (BK-IgG) Elisa Kit – AFG Scientific [afgsci.com]